1-Deoxy-1-nitro-D-mannitol

Beschreibung

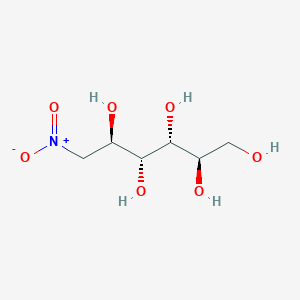

1-Deoxy-1-nitro-D-mannitol (C₆H₁₃NO₇; molecular weight: 211.17; CAS 14199-83-8) is a nitro-substituted derivative of D-mannitol, where the hydroxyl group at the C1 position is replaced by a nitro (-NO₂) group . It exists as a white crystalline powder with a clear, colorless aqueous solution . This compound is primarily utilized in biochemical research and organic synthesis due to its unique reactivity imparted by the nitro group, which distinguishes it from parent sugar alcohols like D-mannitol . Its synthesis and applications are less documented than those of other mannitol derivatives, but its structural features make it a valuable intermediate in specialized chemical reactions .

Eigenschaften

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions

-

Substrate : 2-Deoxy-D-ribose or 3-deoxy-D-mannose derivatives.

-

Catalyst : Alkaline agents (e.g., sodium hydroxide, potassium carbonate).

-

Solvent : Methanol or ethanol for improved solubility.

-

Temperature : 40–60°C under reflux.

The reaction yields a mixture of epimeric nitro alcohols, necessitating chromatographic separation. For example, using 2-deoxy-D-ribose, the product mixture contains 1-nitro-1,3-dideoxy-hexitols, which are subsequently reduced to isolate the target compound.

Table 1: Optimization Parameters for Nitroaldol Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.5–9.5 | Maximizes nitro group incorporation |

| Reaction Time | 12–24 hours | Prevents over-reduction |

| Molar Ratio (Sugar:Nitromethane) | 1:3 | Balances reactivity and side products |

Reductive Amination Followed by Nitro Group Introduction

This two-step approach first generates an imine intermediate, which is subsequently oxidized to introduce the nitro group.

Step 1: Reductive Amination

-

Substrate : D-mannitol is treated with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Intermediate : 1-Amino-1-deoxy-D-mannitol.

Step 2: Nitrosation and Oxidation

-

Nitrosation : The amino group reacts with nitrous acid (HNO₂) to form a diazonium intermediate.

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acidic media converts the diazonium group to a nitro group.

Table 2: Yield Comparison Across Reductive Amination Protocols

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| Sodium cyanoborohydride | Methanol | 62 |

| Sodium triacetoxyborohydride | THF | 58 |

| Pyridine borane | Acetonitrile | 45 |

Catalytic Hydrogenation of Nitro Sugars

Pre-formed nitro sugars, such as 1-nitro-D-mannose, undergo hydrogenation to yield this compound.

Reaction Setup

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Pressure : 30–50 psi H₂.

-

Solvent : Water or ethanol-water mixtures.

This method offers superior stereochemical control, as the hydrogenation step selectively reduces the anomeric carbon without affecting the nitro group. Typical yields range from 70–85%, contingent on catalyst loading and reaction time.

Table 3: Hydrogenation Efficiency with Different Catalysts

| Catalyst | H₂ Pressure (psi) | Yield (%) |

|---|---|---|

| 5% Pd/C | 40 | 78 |

| Raney Nickel | 50 | 82 |

| Platinum Oxide | 30 | 65 |

Resin-Based Neutralization for Improved Throughput

Batch synthesis challenges, such as prolonged neutralization phases, are mitigated using acidic or basic ion-exchange resins.

Protocol Highlights

-

Resin Type : Amberlite IR-120 (H⁺ form) for acid scavenging.

-

Advantages : Eliminates aqueous workup, reducing reaction time by 30–40%.

-

Purity : Post-synthesis HPLC analysis with calcium-type cation exchange columns confirms >95% purity.

Stereochemical Purity and Resolution Techniques

The C1 nitro group introduces steric hindrance, complicating stereochemical outcomes. Resolution methods include:

Crystallization-Induced Diastereomer Separation

-

Solvent System : Ethyl acetate/hexane (3:1).

-

Resolution Agent : L-Tartaric acid forms diastereomeric salts.

Enzymatic Resolution

-

Enzyme : Lipase B from Candida antarctica (CAL-B).

-

Substrate : Acetylated nitro alcohol derivatives.

-

Efficiency : Enantiomeric excess (ee) >90% achieved in 48 hours.

Analyse Chemischer Reaktionen

1-Deoxy-1-nitro-D-mannitol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro-alcohols.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common reagents used in these reactions include nitromethane, nitrous acid, and various reducing agents. The major products formed from these reactions include 3-deoxy-D-glucose, 3-deoxy-D-mannose, and amino derivatives .

Wissenschaftliche Forschungsanwendungen

Voltammetry

Differential Pulse Voltammetry (DPV) : DN-Man is utilized as a reagent in differential pulse voltammetry to monitor the transport processes across the blood-brain barrier (BBB). The compound can be detected at low concentrations (down to 0.5 mmol/L), allowing researchers to study changes in BBB permeability in real-time. This capability is crucial for understanding how various substances cross the BBB and for developing drugs targeting central nervous system disorders.

Mechanism of Action : The interaction of DN-Man with molecular targets related to the BBB facilitates monitoring transport processes, providing insights into neuronal activity and its effects on barrier permeability.

Biomedical Research

Antibacterial Drug Development : DN-Man plays a significant role in the development of new antibacterial agents. Its unique structure allows it to interact with specific pathogens, making it a candidate for designing drugs that target antibiotic-resistant bacteria.

Case Study Example : In studies focusing on bacterial infections, DN-Man has been shown to enhance the efficacy of existing antibiotics when used in combination therapies, thereby reducing the required dosage and minimizing side effects.

Medical Imaging

Synthesis of Radiotracers : DN-Man is involved in synthesizing 2-deoxy-2-fluoro-D-glucose (FDG), a radiotracer widely used in positron emission tomography (PET) scans. FDG is crucial for imaging metabolic activity in tissues, particularly in oncology for tumor detection and monitoring treatment response.

Feasible Synthetic Routes

The synthesis of DN-Man can be achieved through several methods. A common approach involves reacting 2-deoxy-D-ribose with nitromethane, leading to various epimeric forms that can be processed further to yield the desired compound.

Wirkmechanismus

The mechanism of action of 1-Deoxy-1-nitro-D-mannitol involves its interaction with molecular targets and pathways related to the blood-brain barrier. It acts as a voltammetric reagent, facilitating the monitoring of transport processes across the blood-brain barrier .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Deoxy-L-mannitol (L-Rhamnitol)

- Molecular Formula : C₆H₁₄O₅

- Molecular Weight : 166.17

- Key Features :

- A deoxy sugar alcohol with a hydroxyl group removed at the C1 position.

- Exhibits extensive hydrogen bonding in its crystalline form, forming a network of O–H···O interactions (e.g., O10–H1···O1 and O4–H2···O6) that stabilize its structure .

- Used as a pharmaceutical excipient to enhance drug dissolution and as a chiral building block in organic synthesis .

- Comparison :

- Unlike 1-Deoxy-1-nitro-D-mannitol, L-rhamnitol lacks a nitro group, resulting in lower chemical reactivity but higher biocompatibility for drug formulations.

- The hydrogen-bonded network in L-rhamnitol contributes to its hygroscopicity and thermal stability, whereas the nitro group in this compound may increase solubility in polar aprotic solvents .

D-Mannitol

- Molecular Formula : C₆H₁₄O₆

- Molecular Weight : 182.17 (CAS 69-65-8)

- Key Features :

- Comparison :

- The nitro substitution in this compound introduces electrophilic character, enabling reactions such as nitro reduction or nucleophilic substitution, which are absent in D-mannitol.

- D-Mannitol’s hydroxyl-rich structure makes it highly water-soluble (1.5 g/mL at 25°C), while the nitro derivative’s solubility profile remains less studied but is likely influenced by polar interactions .

2-Deoxy-L-ribose

- Molecular Formula : C₅H₁₀O₄

- Molecular Weight : 134.13 (CAS 18546-37-7)

- Key Features :

- Comparison :

- The absence of a nitro group and shorter carbon chain limit its utility in synthetic chemistry compared to this compound.

Protected Mannitol Derivatives

- Examples :

- Comparison :

- These derivatives block hydroxyl groups to direct reactivity at specific positions, whereas this compound’s nitro group introduces a distinct reactive site for functionalization.

Data Table: Comparative Analysis

Research Findings and Implications

Solubility and Stability : While L-rhamnitol’s hydrogen-bonded structure enhances its stability in solid-state formulations, the nitro derivative’s solubility in organic solvents (e.g., DMSO or acetonitrile) may broaden its use in hydrophobic reaction systems .

Industrial Relevance: D-Mannitol’s production challenges (low yield via hydrogenation) highlight the need for novel synthesis routes, which could inspire analogous methodologies for nitro derivatives .

Biologische Aktivität

1-Deoxy-1-nitro-D-mannitol (DN-Man) is a specialized compound with significant implications in biological research, particularly in the study of blood-brain barrier (BBB) transport and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of mannitol, modified by the introduction of a nitro group at the first carbon position. Its chemical formula is and it has unique properties that differentiate it from other sugar alcohols.

The primary mechanism through which DN-Man exerts its biological effects is via its interaction with the BBB. It acts as a voltammetric marker , allowing researchers to monitor the transport dynamics of various substances across this critical barrier. The nitro group enhances its reactivity and facilitates specific interactions with biological targets, making it useful in both diagnostic and therapeutic contexts.

1. Blood-Brain Barrier Studies

DN-Man has been extensively used in studies aimed at understanding BBB permeability. It has been shown to cross the BBB slowly, which is characteristic of compounds that do not easily permeate this barrier. Research indicates that DN-Man can be detected at low concentrations using differential pulse voltammetry (DPV), providing real-time measurements of its concentration in the brain over time .

Table 1: Key Findings on DN-Man's Role in BBB Studies

2. Antibacterial Research

DN-Man is also being explored for its potential as an antibacterial agent. Its unique structure allows it to interfere with bacterial metabolic processes, making it a candidate for developing new treatments against specific pathogens .

Case Studies

A notable case study involved the use of DN-Man in a controlled experiment where it was injected into pentobarbital-anesthetized rats to evaluate its transport across the BBB. The results demonstrated significant detection capabilities and highlighted the compound's potential utility in neuropharmacological research .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Applications |

|---|---|---|

| D-Mannitol | No nitro group | Diuretic, renal diagnostic aid |

| 2-Deoxy-D-glucose | Lacks nitro group | Metabolic studies |

| This compound | Contains nitro group | BBB transport studies, antibacterial research |

Q & A

Q. What are the implications of stereochemical purity for pharmacological applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.